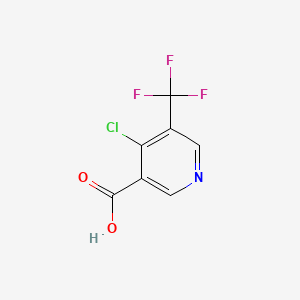

Acide 4-chloro-5-(trifluorométhyl)nicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-5-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative. This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the nicotinic acid ring. The molecular formula is C7H3ClF3NO2, and it has a molecular weight of 225.55 g/mol

Applications De Recherche Scientifique

4-Chloro-5-(trifluoromethyl)nicotinic acid has several scientific research applications:

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is used in the synthesis of materials with specific electronic properties, leveraging the unique characteristics of the trifluoromethyl group.

Mécanisme D'action

Target of Action

It is known to be a useful synthetic intermediate .

Mode of Action

It is known to be a precursor material for the preparation of other compounds with biological activity .

Biochemical Pathways

4-Chloro-5-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use as a precursor in the synthesis of other biologically active compounds suggests that it may have indirect effects on cellular processes .

Action Environment

The action of 4-Chloro-5-(trifluoromethyl)nicotinic acid may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its solubility in DMSO and methanol suggests that its action may be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-5-(trifluoromethyl)nicotinic acid is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Chloro-5-(trifluoromethyl)nicotinic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of 4-Chloro-5-(trifluoromethyl)nicotinic acid and its effects on activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

The synthesis of 4-Chloro-5-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis reactions. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The process involves the following steps :

Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 3-amino acrylonitrile.

Hydrolysis: The cyclized product is then hydrolyzed to yield 4-Chloro-5-(trifluoromethyl)nicotinic acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-Chloro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

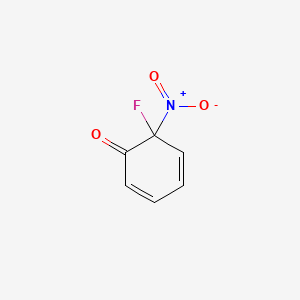

Similar compounds include other trifluoromethyl-substituted nicotinic acids and pyridines, such as 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-(trifluoromethyl)nicotinic acid . Compared to these compounds, 4-Chloro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Propriétés

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYKVXUPVYMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)

![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)